Infigratinib mesylate
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Overview
Description
Infigratinib mesylate is a small molecule kinase inhibitor that targets fibroblast growth factor receptors. It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer. This compound works by inhibiting the fibroblast growth factor receptor pathway, which is often aberrated in certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of infigratinib mesylate involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include acids, bases, and solvents such as acetonitrile and methanol .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in large quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Infigratinib mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various metabolites and degradation products. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to understand their structure and properties .
Scientific Research Applications
Infigratinib mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and receptor interactions.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival.
Medicine: Primarily used in the treatment of cholangiocarcinoma and other cancers driven by fibroblast growth factor receptor abnormalities.
Industry: Employed in the development of new therapeutic agents and drug formulations
Mechanism of Action
Infigratinib mesylate exerts its effects by inhibiting fibroblast growth factor receptors, which are tyrosine kinase receptors involved in cell proliferation, differentiation, migration, survival, and angiogenesis. By blocking these receptors, this compound suppresses tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Pemigatinib: Another fibroblast growth factor receptor inhibitor used for similar indications.
Erdafitinib: A fibroblast growth factor receptor inhibitor used in the treatment of urothelial carcinoma.
Uniqueness
Infigratinib mesylate is unique in its specific targeting of fibroblast growth factor receptor subtypes and its efficacy in treating cholangiocarcinoma. Its molecular structure and binding affinity to fibroblast growth factor receptors differentiate it from other similar compounds .
Properties
CAS No. |
1310746-12-3 |
---|---|
Molecular Formula |
C27H35Cl2N7O6S |
Molecular Weight |
656.6 g/mol |
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;methanesulfonic acid |
InChI |
InChI=1S/C26H31Cl2N7O3.CH4O3S/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,2,3,4) |
InChI Key |
BXJJFNXYWJLBOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CS(=O)(=O)O |
Origin of Product |
United States |
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